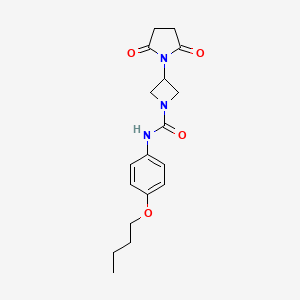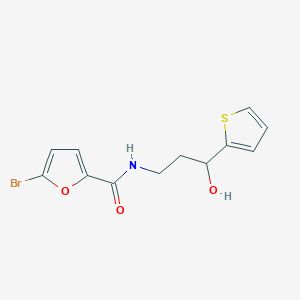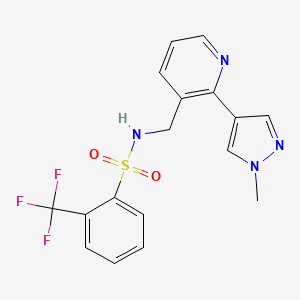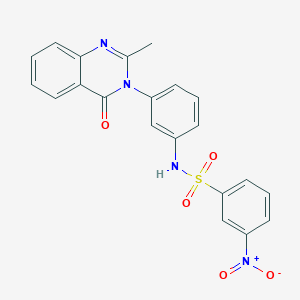
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, also known as coumarin-3-carboxaldehyde, is a chemical compound that belongs to the class of coumarins. It is a yellow crystalline substance with a molecular formula of C11H7ClO3 and a molecular weight of 226.62 g/mol. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its potential as a fluorescent probe and as a building block for synthesizing bioactive compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. However, one study reported that this compound exhibited moderate cytotoxicity against human cancer cell lines. Further research is needed to fully understand the potential effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal in lab experiments is its unique chemical properties, which make it a useful building block for synthesizing new compounds. Additionally, its potential as a fluorescent probe for detecting thiols in biological samples makes it a valuable tool for studying biological systems. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. One potential direction is the development of new coumarin-based fluorescent dyes using this compound as a building block. Another direction is the investigation of the cytotoxicity of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal against a wider range of cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can be achieved through several methods. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl alcohol in the presence of a catalyst such as copper(II) oxide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used in various scientific research applications. One study investigated the potential of this compound as a fluorescent probe for detecting thiols in biological samples. Another study explored the use of this compound as a building block for synthesizing new coumarin-based fluorescent dyes. Additionally, (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used as a starting material for the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGYQTVPQWRHY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)


![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)